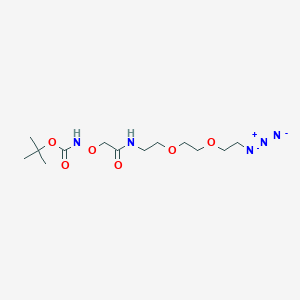

Bocaminooxyacetamide-PEG2-Azido

Description

Evolution of Orthogonal Ligation Strategies in Chemical Biology

Orthogonal ligation refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. This concept has been revolutionary in chemical biology, enabling the assembly of multiple components in a specific and controlled manner. nih.govnih.gov The ability to selectively link different molecular fragments is crucial for building complex structures like antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics. medchemexpress.commedchemexpress.comsymeres.com Bocaminooxyacetamide-PEG2-Azido is a prime example of a reagent designed for such orthogonal strategies. Its two distinct reactive ends, the aminooxy group (after deprotection) and the azide (B81097) group, can participate in different types of "click chemistry" reactions, allowing for sequential or simultaneous conjugation to other molecules. medchemexpress.commedchemexpress.comchemicalbook.com

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOWLUIYDCUYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursor Design for Bocaminooxyacetamide Peg2 Azido

Retrosynthetic Analysis and Identification of Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For a multifunctional molecule like Bocaminooxyacetamide-PEG2-Azido, this process identifies the most logical bond disconnections to plan an efficient forward synthesis.

The structure of this compound presents several logical points for disconnection. The most apparent are the amide bond linking the aminooxyacetamide core to the PEG spacer and the bond connecting the azide (B81097) functionality. This leads to three primary precursor synthons:

A protected aminooxyacetic acid moiety : This forms the core of the aminooxyacetamide group. The starting material for this synthon is Boc-aminooxyacetic acid . The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly nucleophilic aminooxy end.

A bifunctional PEG2 spacer : This provides the necessary length and hydrophilicity. A common and commercially available starting material is Azido-PEG2-amine , which already contains one of the desired functionalities. broadpharm.com

An azido-functionalized component : If not starting with an azido-functionalized PEG spacer, a separate reagent is needed to introduce the azide group.

By utilizing these precursors, the synthesis becomes a convergent process where the key fragments are prepared and then coupled.

The synthesis of a heterobifunctional linker necessitates an orthogonal protection strategy to ensure that specific functional groups react selectively without interference from others. bham.ac.ukacs.org In this case, the Boc group is acid-labile, while the azide group is stable under these conditions and reactive towards alkynes via "click" chemistry. axispharm.comresearchgate.net

The synthetic plan involves the sequential and controlled reaction of the functional groups:

Amide Bond Formation : The carboxylic acid of Boc-aminooxyacetic acid is activated and reacted with the primary amine of the Azido-PEG2-amine spacer.

Maintaining Orthogonality : The Boc group protects the aminooxy end from participating in the amidation reaction, and the azide remains non-reactive under these conditions.

Final Deprotection (Optional) : For subsequent conjugation via the aminooxy group, the Boc protecting group can be removed under acidic conditions without affecting the azide or the newly formed amide bond.

This carefully planned sequence ensures high yields and purity of the final product by preventing the formation of undesired side products.

Synthesis of the Aminooxyacetamide Core Structure

While esterification is a possible route, direct amidation between a carboxylic acid and an amine is the most common and efficient method for constructing the amide linkage in such linkers. organic-chemistry.org The reaction involves coupling Boc-aminooxyacetic acid with the amine end of the PEG2 spacer. nih.gov

To achieve this, the carboxylic acid must first be activated to make it more electrophilic. Several standard peptide coupling reagents are employed for this purpose, often used with additives to suppress side reactions and improve efficiency. nih.gov

| Coupling Reagent | Common Additive(s) | Description |

| DCC (Dicyclohexylcarbodiimide) | NHS (N-hydroxysuccinimide) or HOBt (1-hydroxybenzotriazole) | Forms a highly reactive O-acylisourea intermediate. The additive forms an active ester, reducing racemization and improving yield. khanacademy.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or sulfo-NHS | A water-soluble carbodiimide, simplifying the removal of byproducts during workup. |

| HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields, even with challenging substrates. nih.gov |

The choice of solvent (e.g., Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)) and reaction temperature are optimized to ensure the reaction goes to completion. youtube.com

The aminooxy group (-ONH2) is a potent nucleophile that requires protection to prevent it from reacting during the amide coupling step. bham.ac.uk The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role.

Protection : The Boc group is installed by reacting aminooxyacetic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. This reaction is typically high-yielding and forms a stable, protected intermediate.

Stability : The Boc group is stable to the basic and nucleophilic conditions used during the amidation reaction.

Deprotection : The Boc group is readily removed under acidic conditions, most commonly with Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM. The byproducts of this cleavage are volatile (isobutene and CO2), which simplifies the purification process. nih.gov

This robust protection-deprotection scheme is fundamental to the successful synthesis of the target molecule.

Incorporation of the PEG2 Spacer

The PEG2 spacer provides a flexible, hydrophilic linker between the two terminal functional groups. The incorporation of this spacer is achieved through the previously described amidation reaction. When starting with a symmetrical precursor like a PEG diamine, selective mono-functionalization is a key challenge. jenkemusa.comnih.gov However, the use of a pre-functionalized, heterobifunctional spacer like Azido-PEG2-amine circumvents this issue. broadpharm.com

The synthesis proceeds by reacting the free amine of Azido-PEG2-amine with the activated Boc-aminooxyacetic acid. This directly yields the core structure of this compound. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the final product is purified, typically using column chromatography, to remove any unreacted starting materials and coupling reagents, ensuring a high-purity product suitable for its intended applications in bioconjugation.

Oligoethylene Glycol Linker Synthesis and Coupling Strategies

The core of the linker is the discrete oligo(ethylene glycol) (OEG) chain, which provides water solubility and biocompatibility. The synthesis of heterobifunctional OEG linkers typically begins with the desymmetrization of a commercially available, symmetrical diol, such as triethylene glycol (the precursor for the PEG2 unit). nih.govrsc.org This desymmetrization is a critical step, allowing for the differential functionalization of the two terminal hydroxyl groups.

A common strategy involves the mono-functionalization of the diol under controlled conditions. For instance, one hydroxyl group can be converted to a more reactive leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting the diol with a limited amount of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov This reaction must be carefully managed to minimize the formation of the di-substituted byproduct. The resulting mono-mesylated or mono-tosylated OEG serves as a key intermediate. This activated hydroxyl group can then be subjected to nucleophilic substitution to introduce one of the desired terminal functionalities, while the remaining hydroxyl group is available for subsequent modification. nih.govrsc.org

Alternatively, one end of the OEG can be protected with a bulky protecting group, allowing for the transformation of the other end, followed by deprotection and further functionalization. This sequential approach ensures that the two ends of the linker are distinct and can be addressed in subsequent synthetic steps. rsc.org The practical challenges in these syntheses often relate to the purification of the highly flexible and polar OEG products, frequently necessitating chromatographic methods for separation from starting materials and byproducts. nih.gov

Optimization of PEGylation Conditions for Yield and Purity

PEGylation, the covalent attachment of PEG chains to molecules, is a process where reaction conditions must be finely tuned to maximize the yield of the desired mono-PEGylated product and ensure high purity. lu.se Key variables that influence the efficiency of PEGylation include pH, temperature, reaction time, and the molar ratio of reactants. nih.govnih.gov

For the coupling of the PEG linker to the aminooxyacetamide moiety, the reaction conditions are critical. The stability of the activated PEG derivative and the nucleophilicity of the species it reacts with are often pH-dependent. While many PEGylation reactions are conducted near neutral pH, adjusting the pH to more alkaline conditions can increase the rate of reaction, but it also increases the rate of competing hydrolysis of the activated PEG. digitellinc.com Therefore, a careful balance must be struck. Response surface methodology is a powerful tool used to investigate the interplay of these variables and identify the optimal conditions for a specific PEGylation reaction. nih.govnih.gov Studies have shown that for conjugating PEG to amino groups, parameters such as PEG concentration, incubation time and temperature, and pH all play a significant role. nih.gov For instance, in the PEGylation of bovine serum albumin nanoparticles, a study identified optimal conditions to be a PEG concentration of 32.5 g/l, an incubation time of 10 minutes, a temperature of 27°C, and a pH of 7. nih.gov

The purification of the final PEGylated product is another critical aspect. Techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) are often employed to separate the desired product from unreacted starting materials and multi-PEGylated byproducts. lu.se

Table 1: Key Parameters for Optimization of PEGylation

| Parameter | General Effect on PEGylation | Considerations for Optimization |

| pH | Affects nucleophilicity of the target molecule and stability of the activated PEG. digitellinc.com | Balance reaction rate with the rate of hydrolysis of the activated PEG. Higher pH can increase reaction rate but also degradation. digitellinc.com |

| Temperature | Influences reaction kinetics. | Higher temperatures can increase reaction speed but may also lead to degradation of reactants or products. nih.govnih.gov |

| Reactant Concentration/Ratio | Stoichiometry affects the extent of PEGylation and the formation of byproducts. digitellinc.com | A molar excess of the PEG reagent can drive the reaction to completion but may complicate purification. |

| Reaction Time | Determines the extent of conversion to the final product. | Must be sufficient for the reaction to proceed to completion but short enough to minimize side reactions or degradation. nih.govnih.gov |

| Buffer System | The buffer components can sometimes participate in or interfere with the reaction. digitellinc.com | Select a non-reactive buffer system that maintains the optimal pH for the reaction. |

Introduction of the Azido (B1232118) Moiety

The azido group (–N₃) is a key functional handle in this compound, primarily due to its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comaxispharm.com The introduction of this moiety must be efficient and chemoselective.

Azidation Reactions on Precursors with Controlled Chemoselectivity

The azido group is typically introduced via nucleophilic substitution of a suitable leaving group on the OEG precursor. nih.govnih.gov Following the initial desymmetrization of the oligoethylene glycol diol to form a mono-activated intermediate (e.g., a mono-mesylate or mono-tosylate), this intermediate is reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Exploration of Different Azide Transfer Reagents

An alternative and valuable method for introducing an azide group is through a diazo-transfer reaction, which converts a primary amine into an azide. acs.org This approach is particularly useful when the synthetic strategy builds the linker from an amino-terminated precursor. A variety of diazo-transfer reagents have been developed to facilitate this transformation safely and efficiently. acs.orgacs.org

Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) were used but are highly explosive and hazardous. acs.org This has led to the development of safer, more stable alternatives. Imidazole-1-sulfonyl azide and its salts have emerged as superior reagents for this purpose. acs.orgtcichemicals.com The hydrogen sulfate (B86663) (imidazole-1-sulfonyl azide hydrogen sulfate) and tetrafluoroborate (B81430) salts are crystalline, shelf-stable, and exhibit significantly better safety profiles than their predecessors. acs.orgtcichemicals.com Another safe and effective crystalline reagent is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). rsc.orgorganic-chemistry.org

The choice of reagent and reaction conditions, particularly the base used, is important for achieving high yields. organic-chemistry.org For example, with ADMP, a base like 4-(N,N-dimethyl)aminopyridine (DMAP) is generally effective, though stronger, non-nucleophilic bases may be required for certain substrates. organic-chemistry.org

Table 2: Comparison of Common Azide Transfer Reagents

| Reagent | Formula | Key Characteristics |

| Trifluoromethanesulfonyl Azide (TfN₃) | CF₃SO₂N₃ | Highly efficient but also highly explosive and hazardous. acs.org |

| Imidazole-1-sulfonyl Azide Hydrochloride | C₃H₃N₃O₂S · HCl | Effective diazo-transfer reagent, but has some stability and safety concerns (hygroscopic, impact sensitive). acs.orgorganic-chemistry.org |

| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | C₃H₃N₃O₂S · H₂SO₄ | Crystalline, significantly more stable, and safer alternative to the HCl salt, suitable for large-scale synthesis. tcichemicals.comorganic-chemistry.org |

| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP) | C₅H₁₀N₅⁺ · PF₆⁻ | Crystalline, stable, and safe reagent for metal-free diazo-transfer reactions. rsc.orgorganic-chemistry.org |

Strategic Application of the Boc Protecting Group

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. youtube.com

Selective N-Protection in Multi-step Organic Synthesis

In the synthesis of this compound, the Boc group serves to protect the terminal nitrogen of the aminooxy moiety. This protection is strategic and essential. It prevents the nucleophilic nitrogen from reacting with electrophilic reagents used in subsequent steps, such as the activation of the hydroxyl group on the PEG linker (e.g., mesylation) or other coupling reactions.

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. youtube.com It is valued for its stability across a wide range of reaction conditions, including those involving most nucleophiles and bases. youtube.com This stability allows for the selective modification of other parts of the molecule without disturbing the protected amine.

Crucially, the Boc group can be removed under specific and mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl). This orthogonality is key; the Boc group can be cleaved without affecting other acid-sensitive groups that might be present in a larger biomolecular conjugate. This allows for the selective deprotection of the aminooxy group at the desired stage of a synthetic sequence, revealing the reactive oxyamine for subsequent conjugation, for example, to an aldehyde or ketone to form a stable oxime linkage.

Evaluation of Cleavage Conditions and Compatibility with Other Functionalities

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this linker's design, allowing for the selective deprotection and subsequent reaction of the aminooxy group. The cleavage of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). rsc.orghplc.eu A solution of TFA in a solvent such as dichloromethane (DCM) is generally employed. The concentration of TFA and the reaction time are critical parameters that need to be carefully controlled to ensure complete deprotection without compromising the integrity of the other functional groups within the molecule.

A key consideration is the stability of the amide bond and the azide functionality under these acidic conditions. While standard amide bonds are generally stable to TFA treatment, certain substituted amides can exhibit lability. nih.gov The acetamide (B32628) linkage in this compound is anticipated to be stable under standard Boc deprotection conditions (e.g., 20-50% TFA in DCM at room temperature for 1-2 hours). However, prolonged exposure or harsher acidic conditions could potentially lead to hydrolysis.

The azide group is generally considered stable to TFA. However, the presence of certain scavengers, often used in peptide synthesis to trap reactive cations generated during deprotection, can lead to the reduction of the azide to an amine. Therefore, the choice of scavengers, if any, must be made judiciously. For the deprotection of this compound, a simple TFA/DCM mixture is likely sufficient and preferable to avoid unwanted side reactions.

The progress of the deprotection reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

Purification and Research-Scale Preparation Techniques

The purification of this compound, both of the final product and its synthetic intermediates, is crucial to obtain high-purity samples for research applications. The choice of purification method depends on the scale of the preparation and the nature of the impurities.

Chromatographic Separations for High Purity Research Samples

For obtaining highly pure research-grade samples of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. hplc.euglycomindsynth.com This technique separates molecules based on their hydrophobicity. The Boc-protected compound is significantly more hydrophobic than its deprotected counterpart and any unreacted polar precursors.

A typical RP-HPLC setup for the purification of this compound would involve a C18 stationary phase. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile or methanol, in water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the elution of compounds with increasing hydrophobicity.

The collection of fractions is guided by UV detection, typically at a wavelength where the compound absorbs, such as around 214 nm for the amide bond. The fractions containing the pure product are then pooled and the solvent is removed, often by lyophilization, to yield the purified compound as a salt (e.g., TFA salt if TFA was used in the mobile phase).

Crystallization and Isolation Procedures for Academic Study

While highly pure samples are typically obtained via chromatography, crystallization can be a viable method for the isolation and purification of this compound, particularly for obtaining material suitable for X-ray crystallographic studies to confirm its three-dimensional structure.

The process of crystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent or solvent system is critical and is often determined empirically. A common approach is to use a solvent pair, consisting of a "good" solvent in which the compound is readily soluble and a "poor" anitsolvent in which it is sparingly soluble. The anitsolvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, and the solution is then allowed to stand for crystal formation.

For a molecule like this compound, which possesses both polar and non-polar regions, a solvent system such as ethyl acetate/hexane or dichloromethane/diethyl ether could be explored. After crystal formation, they are isolated by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Advanced Analytical Techniques for Structural Elucidation in Synthetic Methodologies

The unambiguous structural confirmation of this compound and its synthetic intermediates relies on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments in Research Syntheses

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure and the assignment of proton (¹H) and carbon (¹³C) signals.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the different parts of the molecule. The tert-butyl group of the Boc protector would appear as a sharp singlet at approximately 1.4 ppm. The methylene (B1212753) protons of the PEG linker would resonate in the region of 3.5-3.8 ppm, often as a complex multiplet. The methylene protons adjacent to the azide group would typically appear as a triplet around 3.4 ppm, while the methylene protons of the aminooxyacetamide moiety would have distinct chemical shifts. The NH proton of the amide would likely appear as a triplet in the range of 7-8 ppm.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the Boc and acetamide groups (around 156 and 170 ppm, respectively), the carbons of the PEG backbone (around 70 ppm), and the carbon attached to the azide group (around 50 ppm).

| Functional Group | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (3C), ~80 (1C, quat.) |

| PEG (-CH₂-O-CH₂-) | ~3.5-3.8 (m) | ~70 |

| Azide (-CH₂-N₃) | ~3.4 (t) | ~51 |

| Acetamide (-CO-CH₂-O-) | ~4.2 (s, 2H) | ~75 |

| Amide (-NH-CO-) | ~7.5 (t, 1H) | ~170 |

| Amide (-CH₂-NH-) | ~3.3 (q) | ~40 |

| Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other factors. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Profiling in Research Batches

High-resolution mass spectrometry is a powerful technique for the precise determination of the molecular weight of this compound, allowing for the confirmation of its elemental composition. Electrospray ionization (ESI) is a common ionization method for this type of molecule.

The expected monoisotopic mass for this compound (C₁₃H₂₅N₅O₆) is approximately 347.1808 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the correct product formation.

In addition to molecular weight confirmation, HRMS is invaluable for impurity profiling. It can detect and identify low-level impurities that may not be readily observable by NMR, such as byproducts from the synthesis or degradation products. Fragmentation analysis (MS/MS) can be performed on the parent ion to further confirm the structure. Characteristic fragmentation patterns would include the loss of the Boc group, cleavage of the PEG chain, and fragmentation of the aminooxyacetamide linker, providing further confidence in the structural assignment.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 348.1881 | Protonated molecule |

| [M+Na]⁺ | 370.1700 | Sodium adduct |

| [M-Boc+H]⁺ | 248.1359 | Loss of the Boc group |

| Calculated m/z values are for the most abundant isotopes. |

Infrared (IR) Spectroscopy for Functional Group Identification in Synthetic Intermediates

Infrared (IR) spectroscopy is an indispensable analytical technique for monitoring the progress of the synthesis of this compound. By analyzing the IR spectra of the starting materials, intermediates, and the final product, chemists can confirm the presence or absence of key functional groups, thereby verifying that the desired chemical transformations have occurred.

Here is a breakdown of the characteristic IR absorption bands that would be monitored during the synthesis:

Starting Material (e.g., H₂N-PEG₂-OH) :

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

N-H stretching vibrations of the primary amine may appear in the same region, typically as one or two sharp peaks.

A strong C-O stretching vibration from the PEG backbone, characteristically found around 1100 cm⁻¹.

Azido Intermediate (e.g., H₂N-PEG₂-N₃) :

The most prominent new peak to appear is the sharp, strong absorption band characteristic of the azide (N₃) stretching vibration, which is typically observed around 2100 cm⁻¹ . The appearance of this peak and the disappearance of the O-H stretch would indicate the successful conversion of the alcohol to the azide.

Boc-Protected Intermediate (e.g., Boc-NH-PEG₂-N₃) :

The introduction of the Boc protecting group would lead to the appearance of a strong carbonyl (C=O) stretching vibration from the carbamate (B1207046) group, typically in the range of 1680-1720 cm⁻¹ .

The N-H stretching vibration of the carbamate would be observed around 3300-3500 cm⁻¹.

Final Product (this compound) :

The IR spectrum of the final product would exhibit a combination of the key functional group absorptions. The amide I (C=O stretch) and amide II (N-H bend) bands from the acetamide linkage would be present, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The carbamate C=O stretch from the Boc group would also be visible. The characteristic azide peak at ~2100 cm⁻¹ and the strong C-O-C ether stretch of the PEG backbone around 1100 cm⁻¹ would be retained.

The following table summarizes the expected key IR absorption bands for the functional groups in this compound and its precursors.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| N-H (Amine/Amide) | 3300-3500 (sharp/broad) | Stretching |

| C-H (Alkyl) | 2850-3000 | Stretching |

| N₃ (Azide) | ~2100 (sharp, strong) | Asymmetric Stretch |

| C=O (Carbamate) | 1680-1720 | Stretching |

| C=O (Amide) | ~1650 (Amide I) | Stretching |

| N-H (Amide) | ~1550 (Amide II) | Bending |

| C-O-C (Ether) | ~1100 (strong) | Stretching |

By carefully analyzing the changes in the IR spectrum at each synthetic step, researchers can effectively track the functional group transformations and confirm the successful formation of the desired intermediates and the final this compound product.

Elemental Analysis for Stoichiometric Verification of Designed Constructs

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For a novel and precisely designed molecule like this compound, elemental analysis serves as a crucial final check to verify its stoichiometry and confirm its molecular formula, C₁₃H₂₅N₅O₆. This technique provides quantitative data that complements the qualitative information obtained from spectroscopic methods like NMR and IR.

The process involves the complete combustion of a small, precisely weighed sample of the purified compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. The oxygen content is typically determined by difference.

For this compound, with a molecular formula of C₁₃H₂₅N₅O₆ and a molecular weight of 347.37 g/mol , the theoretical elemental composition can be calculated as follows:

Carbon (C): (13 * 12.011 g/mol ) / 347.37 g/mol * 100% = 44.95%

Hydrogen (H): (25 * 1.008 g/mol ) / 347.37 g/mol * 100% = 7.26%

Nitrogen (N): (5 * 14.007 g/mol ) / 347.37 g/mol * 100% = 20.16%

Oxygen (O): (6 * 15.999 g/mol ) / 347.37 g/mol * 100% = 27.63%

The experimentally determined values from elemental analysis of a synthesized batch of this compound are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

The following data table illustrates the expected results from an elemental analysis of this compound:

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 44.95 | 44.90 ± 0.4 |

| Hydrogen (H) | 7.26 | 7.30 ± 0.4 |

| Nitrogen (N) | 20.16 | 20.11 ± 0.4 |

Discrepancies between the theoretical and experimental values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis, or an incorrect molecular structure. Therefore, elemental analysis is a critical component of the quality control process for ensuring the integrity of highly specialized chemical constructs like this compound before their use in sensitive applications such as the synthesis of antibody-drug conjugates.

Mechanistic Insights and Reactivity Profiling of Bocaminooxyacetamide Peg2 Azido

Reactivity of the Aminooxy Moiety in Oxime Ligation

The reaction between an aminooxy group (R-ONH₂) and a carbonyl group (aldehyde or ketone) is known as oximation or oxime ligation, yielding a stable oxime bond (R-ON=C). louisville.edunih.gov This conjugation method is highly chemoselective and can be performed under mild conditions, making it a valuable tool in bioconjugation and materials science. louisville.edunih.gov The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime. nih.gov The enhanced nucleophilicity of the aminooxy group, attributed to the alpha-effect of the adjacent oxygen atom, is a key feature of this reaction. iris-biotech.de

Kinetic and Thermodynamic Parameters of Oxime Bond Formation in Aqueous and Organic Media

The formation of an oxime is a reversible reaction, but the resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly towards hydrolysis. nih.govrsc.org The equilibrium constants (Keq) for oxime formation are typically high, often greater than 10⁸ M⁻¹, indicating a strong thermodynamic favorability towards the product. nih.gov The thermodynamic stability of the resulting oxime is influenced by the nature of the carbonyl reactant, with the stability generally increasing in the order: acetone (B3395972) < benzaldehyde (B42025) < pyruvic acid. nih.gov

However, the kinetics of oxime ligation can be slow, especially under physiological conditions (neutral pH) and at the low micromolar concentrations often used in bioconjugation. nih.gov Second-order rate constants at neutral pH without a catalyst can be as low as 0.01 M⁻¹s⁻¹ or less. nih.gov The reactivity of the carbonyl group plays a crucial role, with aldehydes generally reacting much faster than ketones. researchgate.net For instance, research has shown that the rate of oxime ligation with an aldehyde can be at least two orders ofmagnitude faster than with a ketone under similar conditions. researchgate.net The reaction kinetics can also be influenced by the solvent system; moving to more organic solvents can allow for higher reactant concentrations, which in turn substantially accelerates the reaction rate. rsc.org

Table 1: Comparative Kinetic Data for Imine-Forming Reactions

| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (k) | Equilibrium Constant (Keq) |

|---|---|---|---|---|

| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline (B41778) | 8.2 M⁻¹s⁻¹ | >10⁵ M⁻¹ |

| Hydrazone Ligation | 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline | ~160 M⁻¹s⁻¹ | ~10³ M⁻¹ |

| General Oxime Ligation | Generic Aminooxy + Carbonyl | pH 7, Uncatalyzed | ≤ 0.01 M⁻¹s⁻¹ | >10⁸ M⁻¹ |

This table presents representative kinetic and thermodynamic data, compiled from various studies, to illustrate the characteristics of oxime ligation compared to hydrazone formation. nih.govnih.gov Note that specific values can vary significantly based on the exact reactants, catalysts, and reaction conditions.

pH Dependence and Catalysis in Oxime Ligation Research

The rate of oxime formation is highly dependent on the pH of the reaction medium. rsc.org The reaction mechanism involves a proton-catalyzed dehydration of the tetrahedral intermediate. nih.gov Consequently, oxime ligations proceed optimally under mildly acidic conditions, typically around pH 4-5. acs.orgglenresearch.com At this pH, there is a sufficient concentration of the protonated carbonyl species to accelerate the rate-limiting dehydration step, while a significant fraction of the aminooxy nucleophile remains unprotonated and reactive. researchgate.net At neutral pH (around 7.4), the reaction slows considerably due to the low concentration of protons available to catalyze the dehydration. nih.govglenresearch.com

Table 2: Effect of Catalysts on Oxime Ligation

| Catalyst | pH | Relative Rate Enhancement | Key Features |

|---|---|---|---|

| None | 7.0-7.4 | 1x (Baseline) | Very slow reaction, often impractical for bioconjugation. nih.gov |

| Aniline | 7.0 | ~6x - 20x | The most common catalyst, but often requires high concentrations. acs.org |

| p-Phenylenediamine (pPDA) | 7.0 | ~120x | Highly effective at neutral pH, even at low mM concentrations. acs.org |

| 5-Methoxyanthranilic Acid (5MA) | 7.4 | High | Good aqueous solubility at neutral pH. glenresearch.com |

This table summarizes the impact of different catalysts on the rate of oxime ligation, particularly at neutral pH. The rate enhancements are illustrative and derived from model reactions reported in the literature. nih.govacs.orgglenresearch.com

Chemo- and Regioselectivity Considerations in Bioconjugation with Carbonyls

A primary advantage of oxime ligation is its exceptional chemoselectivity. louisville.edunih.gov The aminooxy group reacts specifically with aldehydes and ketones, showing negligible cross-reactivity with other functional groups typically found in biomolecules, such as amines, thiols, and carboxylic acids. nih.govuky.edu This bioorthogonal nature allows for the precise modification of molecules in complex biological mixtures. nih.govanu.edu.au

The reaction is highly selective for carbonyls, and it does not react with amide carbonyls, for instance. This selectivity enables the specific targeting of aldehyde or ketone groups that may be naturally present or, more commonly, have been site-specifically introduced into a biomolecule. Furthermore, the reaction can distinguish between different types of carbonyls; aldehydes are generally more reactive electrophiles than ketones, allowing for a degree of regioselective ligation if both are present. researchgate.netnih.gov This high degree of chemo- and regioselectivity makes the aminooxy functionality within Bocaminooxyacetamide-PEG2-Azido a robust tool for the specific and controlled conjugation to carbonyl-containing targets. nih.gov

Principles of Azide-Alkyne Cycloaddition (Click Chemistry)

The azide (B81097) functional group is the second reactive handle in this compound. It is a key component in one of the most prominent "click chemistry" reactions: the azide-alkyne cycloaddition. nih.gov This reaction involves the [3+2] cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. While the thermal version of this reaction (the Huisgen cycloaddition) requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the development of a copper(I)-catalyzed variant has revolutionized its application. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used version of the azide-alkyne reaction. sci-hub.se It is characterized by an enormous acceleration in reaction rate (up to 10⁷ to 10⁸-fold over the uncatalyzed reaction), exceptional regioselectivity exclusively yielding the 1,4-disubstituted triazole isomer, and its compatibility with a wide range of functional groups and solvents, including water. nih.govorganic-chemistry.org The reaction is typically performed under mild conditions and is insensitive to a broad pH range (4 to 12). organic-chemistry.org

The generally accepted mechanism begins with the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise process, leading to a six-membered copper-containing ring that rearranges and, upon protonolysis, releases the stable 1,4-substituted triazole product and regenerates the catalyst.

The active catalyst in CuAAC is the copper(I) ion. acs.org In practice, the catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The use of a reducing agent is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to minimize oxidative alkyne-alkyne homocoupling (Glaser coupling). nih.gov

The performance of the CuAAC reaction is significantly enhanced by the use of ligands that coordinate to the copper(I) center. Ligands serve several critical functions: they stabilize the Cu(I) oxidation state, increase the catalytic activity, and prevent the catalyst from being sequestered by other coordinating groups present on the substrates, particularly in bioconjugation. nih.govnih.govacs.org A wide variety of ligands have been developed and studied.

Polydentate Amines: Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives are highly effective at both accelerating the reaction and protecting the copper catalyst from oxidation. nih.gov

N-Heterocyclic Carbenes (NHCs): Copper complexes bearing NHC ligands have proven to be extremely efficient catalysts, allowing for very low catalyst loadings while maintaining high activity, even under neat or solvent-free conditions. nih.govnih.gov

Phosphines and Other Heterocycles: Various phosphine (B1218219) ligands and nitrogen-based heterocycles, such as those based on 1,8-naphthyridine, have also been employed to create highly active mono- and bimetallic copper catalysts. acs.org

The choice of ligand is critical and can strongly influence the reaction rate and chemoselectivity, making ligand design a central focus of ongoing research to further optimize the CuAAC for diverse applications. nih.govmdpi.com

Reaction Mechanisms and Identification of Intermediates via Advanced Spectroscopy

The dual functionality of this compound allows for a stepwise and controlled approach to conjugation, the progress of which can be monitored by various spectroscopic methods to identify key intermediates. The Boc protecting group provides stability to the aminooxy functionality and can be selectively removed under acidic conditions to yield a reactive hydroxylamine (B1172632). This deprotection step can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the characteristic signal from the tert-butyl protons.

Following deprotection, the newly exposed hydroxylamine can react with aldehydes or ketones to form a stable oxime linkage. The formation of the carbon-nitrogen double bond (C=N) of the oxime can be confirmed by the appearance of a new signal in the 150-160 ppm range in 13C NMR spectra. Additionally, Infrared (IR) spectroscopy can be employed to monitor the disappearance of the carbonyl (C=O) stretching frequency of the starting aldehyde or ketone and the emergence of the C=N stretch of the oxime product.

The azide group possesses a distinctive asymmetric stretching vibration that is readily identifiable in the IR spectrum at approximately 2100 cm⁻¹. During cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC, the disappearance of this azide peak serves as a clear indicator of a successful reaction, which is further confirmed by the appearance of signals corresponding to the newly formed triazole ring. High-resolution mass spectrometry (HRMS) is a crucial tool for verifying the identity of the final conjugate by providing a precise mass measurement that aligns with the expected molecular formula. nih.gov

Solvent Effects and Reaction Optimization for Diverse Research Applications

The choice of solvent plays a critical role in the efficiency and outcome of reactions involving this compound. The deprotection of the Boc group is typically carried out in an acidic environment, with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a common choice. The volatility of these reagents facilitates their subsequent removal.

For the oxime ligation step, the reaction is often conducted in aqueous buffers, such as phosphate-buffered saline (PBS), at a pH between 5 and 7. The inclusion of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be necessary to ensure the solubility of all reactants.

The solvent system for click chemistry reactions depends on the specific type of cycloaddition being performed. CuAAC reactions are frequently carried out in mixtures of water and a miscible organic solvent such as t-butanol or DMSO, in the presence of a copper(I) catalyst. In contrast, SPAAC reactions are valued for their bioorthogonality and can be performed in aqueous buffers without the need for a cytotoxic copper catalyst, making them highly suitable for in vitro and in vivo studies. medchemexpress.com Reaction optimization typically involves fine-tuning parameters such as pH, temperature, and reactant concentrations to maximize yield and purity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Research

The azide functionality of this compound makes it a key component in SPAAC, a powerful bioorthogonal reaction. medchemexpress.com This reaction enables the covalent modification of biomolecules in their native environments without the need for a toxic metal catalyst. magtech.com.cn

Design Principles of Strained Cycloalkynes for Enhanced Reactivity

The driving force behind SPAAC is the relief of ring strain in the cycloalkyne reactant upon its [3+2] cycloaddition with an azide. magtech.com.cn The design of highly strained, yet stable, cycloalkynes is therefore central to enhancing reaction kinetics. uoregon.eduthieme-connect.de Early work utilized cyclooctynes, but subsequent research has led to the development of more reactive derivatives. thieme-connect.de Dibenzocyclooctynes (DIBO or DBCO), for example, feature fused aromatic rings that increase ring strain. magtech.com.cnnih.gov Further innovations include bicyclo[6.1.0]non-4-yne (BCN), which offers a favorable balance of high reactivity and stability. medchemexpress.com The primary goal in designing these molecules is to maximize ring strain to accelerate the reaction, while ensuring the compound is stable enough for practical use. researchgate.net

| Cycloalkyne | Abbreviation | Key Features |

| Cyclooctyne (B158145) | OCT | The foundational cyclooctyne with moderate reactivity. |

| Dibenzocyclooctyne | DIBO, DBCO | Increased ring strain and reactivity due to fused benzene (B151609) rings. magtech.com.cn |

| Bicyclo[6.1.0]non-4-yne | BCN | Exhibits a good compromise between high reactivity and chemical stability. medchemexpress.com |

| Biarylazacyclooctynone | BARAC | Possesses exceptional reaction kinetics suitable for in vivo imaging. magtech.com.cn |

Applications in Live-Cell Labeling Methodologies (in vitro research)

The combination of bioorthogonality and rapid kinetics has established SPAAC as a valuable technique for live-cell labeling. thno.orgnih.gov In a common approach, a biomolecule of interest is first metabolically labeled with a precursor containing an azide group. nih.gov The cells are then treated with a strained cycloalkyne that has been conjugated to a reporter molecule, such as a fluorophore or biotin (B1667282). thno.org The ensuing SPAAC reaction within the living cell allows for the specific visualization or isolation of the targeted biomolecule. researchgate.net For example, this compound can be deprotected and linked to a ketone-functionalized reporter. The resulting azido-reporter conjugate can then be used to label cells that have been engineered to display a strained alkyne on their surface, offering a flexible and powerful method for in vitro research.

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two distinct and chemically addressable functional groups in this compound—the protected aminooxy and the azide—enables orthogonal functionalization. This means each group can be reacted selectively without interfering with the other, facilitating the construction of complex, multifunctional bioconjugates.

A typical strategy involves the initial deprotection of the Boc group, followed by the reaction of the resulting hydroxylamine with an aldehyde or ketone to form an oxime ether. This first ligation can attach the linker to a target molecule or surface. The azide group remains intact and available for a subsequent bioorthogonal reaction, such as SPAAC or a Staudinger ligation. This stepwise, orthogonal approach allows for the assembly of sophisticated molecular constructs. For instance, a protein could be modified with an aldehyde, reacted with deprotected this compound, and the resulting azido-protein could then be labeled with a strained alkyne-fluorophore conjugate for cellular imaging. The integrated PEG2 spacer enhances water solubility and minimizes potential steric hindrance between the conjugated entities.

Differential Reactivity Profiles of Aminooxy and Azide Groups

The utility of this compound stems from the distinct and highly selective reactivity of its two terminal functional groups: the aminooxy group (masked by a tert-butyloxycarbonyl, or Boc, protecting group) and the azide group. broadpharm.combroadpharm.com These groups react via different mechanisms and under orthogonal conditions, allowing for precise control over conjugation strategies.

The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and lack of reactivity with most biological functionalities. nih.govnih.gov Its primary modes of reaction include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient "click chemistry" reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. medchemexpress.comnih.gov It is known for its rapid kinetics and high yields. masterorganicchemistry.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). medchemexpress.comnih.gov The ring strain of the alkyne accelerates the reaction, obviating the need for a metal catalyst and making it suitable for live-cell applications. sigmaaldrich.comnih.gov

Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine. nih.govthermofisher.com The classic Staudinger ligation forms a stable amide bond and is highly bioorthogonal, proceeding under mild, aqueous conditions. thermofisher.comacs.org

The aminooxy group , on the other hand, participates in oxime ligation. After deprotection of the Boc group (typically under acidic conditions), the revealed aminooxy moiety reacts with aldehydes or ketones to form a stable oxime bond. broadpharm.combroadpharm.com This reaction is also highly chemoselective and can be performed under physiological conditions, with ketones being generally preferred for their bio-inertness compared to aldehydes. acs.org The reaction can be catalyzed by nucleophilic catalysts like aniline to improve kinetics. acs.org

The fundamental difference in their reaction partners—alkynes/phosphines for azides and carbonyls for aminooxys—is the basis for their differential and orthogonal reactivity. broadpharm.comthermofisher.com

Table 1: Reactivity Profile of Functional Groups in this compound

| Functional Group | Reaction Type | Reaction Partner | Key Features |

| Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, rapid kinetics, forms stable triazole. nih.govmasterorganicchemistry.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for living systems. nih.govsigmaaldrich.com | |

| Staudinger Ligation | Triarylphosphine | Forms stable amide bond, bioorthogonal. thermofisher.comacs.org | |

| Aminooxy (-ONH₂) | Oxime Ligation | Aldehyde or Ketone | Forms stable oxime bond, chemoselective. broadpharm.comacs.org |

Sequential Ligation Strategies for Complex Molecular Assembly in Research Contexts

The orthogonal nature of the azide and protected aminooxy groups enables the stepwise, controlled assembly of multi-component molecular architectures. A typical sequential ligation strategy involves reacting one functional group while the other remains inert, followed by deprotection and reaction of the second group.

A common research workflow is as follows:

First Ligation (Azide Reaction) : The azide moiety of this compound is reacted first. For instance, it can be conjugated to an alkyne-modified protein or small molecule via CuAAC or SPAAC. medchemexpress.com Throughout this step, the aminooxy group remains shielded by the Boc protecting group, preventing any side reactions.

Deprotection : The Boc group is removed, typically using a mild acid like trifluoroacetic acid (TFA), which unmasks the reactive aminooxy group. This step generally does not affect the newly formed triazole ring or the integrity of most biomolecules.

Second Ligation (Oxime Formation) : The newly exposed aminooxy group is then available for conjugation to a second molecule containing an aldehyde or ketone functionality. broadpharm.comacs.org This could be a reporter tag, a different protein, or a payload molecule.

This sequential approach allows for the precise and directional assembly of three distinct components: a primary biomolecule, the linker itself, and a secondary molecule or probe, which is critical for creating well-defined bioconjugates for research applications. acs.orgresearchgate.net

Influence of the PEG2 Spacer on Reaction Efficiency and Accessibility

The short, hydrophilic di-ethylene glycol (PEG2) spacer is not merely a passive connector; it actively influences the physical and chemical properties of the entire molecule and its conjugates.

Steric Considerations in Proximal Reactions and Bioconjugations

The length of a PEG spacer is a critical determinant of steric hindrance in bioconjugation. nih.gov A PEG linker must provide sufficient distance for the terminal reactive group to overcome the steric bulk of the parent molecule (e.g., an antibody) and efficiently react with its target. nih.gov

Compared to longer PEG chains (e.g., PEG4, PEG6, PEG12), the PEG2 spacer in this compound offers a more constrained linkage. nih.govmdpi.com This can have dual effects:

Potential for Reduced Shielding : A shorter linker may provide less of a "stealth" effect, which can be advantageous if the goal is maximum accessibility of the reactive group to its conjugation partner. nih.gov

Risk of Steric Hindrance : Conversely, if the conjugation site on a large biomolecule is recessed or sterically crowded, a PEG2 spacer might not be long enough to project the reactive group sufficiently, potentially leading to lower reaction efficiency compared to a longer linker. nih.govmdpi.com

Studies comparing different PEG lengths have shown that spacer length significantly impacts targeting efficiency and cellular uptake, highlighting that the optimal length is context-dependent. nih.govresearchgate.net

Impact on Local Environment and Reaction Microkinetics for Probe Design

The PEG2 spacer also modulates the local microenvironment of the reactive termini. By virtue of its hydrophilic nature, the PEG unit can influence the solubility and aggregation state of the molecule and its conjugates. nih.gov While even a short PEG unit increases hydrophilicity, longer chains have a more pronounced effect. nih.gov

This alteration of the local environment can impact reaction microkinetics. The PEG chain can affect the solvation shell around the reactive groups and influence their partitioning into specific micro-domains, particularly at interfaces or on cell surfaces. nih.gov For probe design, this means the PEG2 spacer can help maintain the solubility of hydrophobic probes and prevent non-specific binding, though its effect will be less pronounced than that of longer PEG chains. nih.gov

Table 2: Influence of PEG Spacer Length on Conjugation Properties

| Property | Short Spacer (e.g., PEG2) | Long Spacer (e.g., PEG12) | Research Implication |

| Steric Accessibility | Less shielding, may be better for exposed sites. nih.gov | More shielding, can overcome hindrance at recessed sites. nih.gov | Optimal length depends on the specific biomolecule and conjugation site. |

| Hydrophilicity | Moderate increase. nih.gov | Significant increase. nih.gov | Longer spacers are more effective at improving solubility of hydrophobic payloads. |

| Flexibility | More rigid linkage. | More flexible linkage. | Flexibility can impact the ability of a conjugated moiety to find its binding pocket. mdpi.com |

| Pharmacokinetics | Shorter serum half-life compared to longer PEG conjugates. nih.gov | Longer serum half-life. nih.gov | Spacer length is a key parameter for tuning in vivo behavior. |

Computational Chemistry Approaches to Reactivity Prediction

Predicting the reactivity of complex molecules like this compound is a significant challenge that can be addressed using computational chemistry. Methods like Density Functional Theory (DFT) are powerful tools for modeling the cycloaddition reactions central to the utility of this linker. nih.gov

Computational approaches can provide deep insights into:

Reaction Mechanisms : By mapping the energy profiles of reaction pathways, DFT can elucidate the transition states and intermediates involved in azide-alkyne cycloadditions or oxime ligations. nih.govmdpi.com

Reactivity and Rate Prediction : Computational models can predict the activation energies of reactions, which correlate with reaction rates. This allows for the in silico screening of different reaction partners (e.g., various strained alkynes) to identify those with optimal kinetics. nih.gov

Electronic Effects : Analysis of molecular orbitals (HOMO/LUMO) and electrostatic potential maps can explain how substituents on the azide or its reaction partner influence reactivity. mdpi.com For instance, such methods can rationalize why electron-withdrawing groups on an azide can sometimes accelerate ligation reactions. nih.gov

These predictive capabilities enable the rational design of new bioorthogonal reagents and help researchers understand the fundamental principles governing their reactivity, complementing experimental findings and guiding the development of more efficient bioconjugation strategies. acs.orgcompchem.nl

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

A comprehensive review of the scientific literature did not yield specific Density Functional Theory (DFT) studies focused exclusively on this compound. Such studies are highly valuable for providing a deep, quantum-mechanical understanding of reaction mechanisms.

In a general sense, DFT calculations for a molecule like this compound would aim to:

Elucidate Reaction Mechanisms: Map the detailed energetic landscapes of the key reactions involving the azide and aminooxy functionalities. This would include the CuAAC, SPAAC, and oxime ligation reactions.

Identify Transition States: Calculate the geometries and energies of the transition states for each reaction pathway. This information is critical for understanding the kinetics and determining the rate-limiting steps of the conjugation process.

Analyze Reaction Energetics: Determine the activation energies and reaction enthalpies, providing a quantitative measure of the feasibility and spontaneity of the reactions under different conditions.

Investigate Solvent Effects: Model the influence of different solvent environments on the reaction pathways and energetics, which is crucial for optimizing reaction conditions.

While specific data for this compound is not available, broader DFT studies on azide-alkyne cycloadditions have provided fundamental insights into the electronic effects that govern their reactivity. scm.com These studies help in understanding why these reactions are so efficient and selective.

Molecular Dynamics Simulations of Ligand-Receptor Interactions in Designed Bioconjugates

Similar to the case with DFT studies, specific Molecular Dynamics (MD) simulation studies focusing on bioconjugates designed with this compound were not found in the public domain. MD simulations are a powerful computational tool for investigating the dynamic behavior of biomolecules and their interactions.

For a bioconjugate incorporating this linker, such as an antibody-drug conjugate, MD simulations would be instrumental in:

Predicting Ligand-Receptor Binding: Modeling the interaction between the targeting moiety of the bioconjugate (e.g., the antibody) and its receptor on a target cell. This can help in predicting the binding affinity and specificity.

Evaluating Drug Release Mechanisms: In the context of ADCs, MD simulations could be used to study the conformational changes that lead to the cleavage of the linker and the release of the cytotoxic payload within the target cell.

Understanding Solubility and Aggregation: Simulating the behavior of multiple bioconjugate molecules to predict their solubility and propensity for aggregation, which are critical parameters for pharmaceutical development.

While direct simulations for this specific linker are not published, the general methodology of using MD simulations to study the behavior of antibody-drug conjugates and other bioconjugates is well-established and provides crucial insights for their design and optimization. nih.govrsc.org

Strategic Applications in Chemical Biology Research

Site-Specific Protein Functionalization

Site-specific modification of proteins is crucial for understanding their function, tracking their localization, and developing novel therapeutics. taskcm.com Bocaminooxyacetamide-PEG2-Azido facilitates such modifications with high precision, overcoming the challenges of random labeling associated with traditional methods.

A key application of the aminooxy functionality of this linker is its reaction with carbonyl groups to form stable oxime bonds. A powerful method for introducing a carbonyl group at a specific site on a protein is the "aldehyde tag" technology. nih.govnih.gov This technique involves genetically encoding a short peptide sequence (as few as six amino acids) into the protein of interest. nih.gov This sequence is recognized by a formylglycine-generating enzyme (FGE), which oxidizes a cysteine residue within the tag to a formylglycine (FGly) residue. nih.govgoogle.com The resulting aldehyde group serves as a unique chemical handle for subsequent modification.

The Boc-protected aminooxy group of this compound can be deprotected under mild acidic conditions and then reacted specifically with the protein's aldehyde tag. This reaction, known as an oxime ligation, proceeds with high efficiency under physiological conditions and forms a highly stable oxime linkage. nih.govprecisepeg.com The result is a protein that is site-specifically labeled with a PEG2-Azido moiety, ready for further functionalization via its terminal azide (B81097).

| Step | Description | Key Reagents/Enzymes | Resulting Functional Group |

| 1. Genetic Encoding | The DNA sequence for a sulfatase motif (e.g., LCTPSR) is cloned into the gene of the protein of interest. | Standard molecular cloning reagents | Cysteine within the encoded peptide tag |

| 2. Protein Expression | The engineered gene is expressed in a suitable host system (e.g., mammalian cells) that co-expresses FGE. | Formylglycine-Generating Enzyme (FGE) | Aldehyde (Formylglycine) |

| 3. Linker Preparation | The Boc protecting group is removed from this compound. | Mild acid (e.g., TFA) | Aminooxy group |

| 4. Oxime Ligation | The deprotected linker is incubated with the aldehyde-tagged protein. | Aminooxy-PEG2-Azido | Stable oxime bond, terminal azide |

| 5. Click Reaction | The azide-functionalized protein is reacted with an alkyne-containing molecule of interest (e.g., a fluorophore, drug molecule). | Copper(I) catalyst or strained alkyne | Stable triazole linkage |

Table 1: Workflow for Site-Specific Protein Functionalization. This table outlines the sequential steps for using the aldehyde tag system in conjunction with this compound to create precisely modified protein bioconjugates.

Post-translational modifications (PTMs) are critical regulators of protein function, stability, and interaction. nih.gov Studying the specific effects of PTMs can be challenging due to their dynamic nature and the difficulty in producing homogeneously modified proteins. Synthetic PTM mimicry offers a powerful solution by allowing researchers to install chemical moieties that replicate the structural and functional properties of natural PTMs. genelink.comnih.gov

This compound is an ideal tool for this purpose. Following its attachment to a protein via an aldehyde tag and oxime ligation as described above, the terminal azide is available for modification. Using click chemistry, researchers can attach a variety of alkyne-modified molecules that mimic natural PTMs like glycosylation, phosphorylation, or lipidation. This synthetic approach allows for the creation of proteins with precisely defined modifications, enabling detailed investigations into how specific PTMs influence protein behavior and cellular signaling pathways. nih.gov

The study of enzymes, or enzymology, often requires the attachment of probes to monitor activity, determine structure, or control function. The dual-ended nature of this compound allows for the creation of sophisticated enzyme bioconjugates. For instance, an enzyme can be site-specifically labeled with the linker, and the resulting azide handle can be used to attach fluorophores for imaging, small molecule inhibitors for activity studies, or targeting ligands to direct the enzyme to specific cellular locations. nih.gov

In one research approach, enzymes are encapsulated within polymer nanocompartments that are functionalized with azide groups on their surface. nih.gov These azides can then be "clicked" with alkyne-bearing targeting molecules, such as glycooligomers that bind to specific cell surface receptors. nih.gov This strategy, enabled by linkers with azide functionality, allows for the targeted delivery of enzymes, facilitating the study of their catalytic activity in specific microenvironments and enhancing their potential for applications like combination cancer therapy. nih.gov

Peptide and Nucleic Acid Labeling for Research Probe Development

The ability to label peptides and nucleic acids with high specificity is fundamental to the development of probes for research and diagnostics. The bioorthogonal reactivity of the azide group on this compound makes it highly suitable for this purpose, primarily through the use of click chemistry. medchemexpress.commedchemexpress.com

In proteomics, peptide probes are essential for identifying and quantifying proteins, studying protein-protein interactions, and profiling enzyme activity. This compound can be used to synthesize such probes. A peptide can be synthesized with a ketone or aldehyde group, for example, at its N-terminus. The linker's aminooxy group can then be used to attach the PEG2-azide moiety.

The resulting azide-functionalized peptide can be conjugated to a variety of alkyne-modified reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govcpcscientific.com For example, attaching an alkyne-biotin tag allows for the affinity purification of proteins that bind to the peptide. One advanced proteomic strategy involves using a set of homologous azido (B1232118) tags with different PEG linker lengths to create multiple versions of a single peptide sequence. chemrxiv.org This "tagging-triplication" method alters the elution time and mass of the peptide, increasing the confidence of its identification in complex samples by mass spectrometry. chemrxiv.org

| Reaction Type | Reactants | Catalyst/Conditions | Linkage Formed | Key Features |

| Oxime Ligation | Aminooxy group + Aldehyde/Ketone group | pH 4-6 | Oxime | High specificity, stable bond. |

| CuAAC | Azide group + Terminal Alkyne group | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) | 1,4-disubstituted Triazole | High efficiency, irreversible, bioorthogonal. |

| SPAAC | Azide group + Strained Alkyne (e.g., DBCO, BCN) | None (Strain-promoted) | Triazole | Copper-free, ideal for live-cell applications. |

Table 2: Bioorthogonal Reactions Enabled by this compound. This table summarizes the key chemical reactions utilized for bioconjugation with this linker.

The precise modification of oligonucleotides (DNA and RNA) is essential for developing probes for genetic analysis, diagnostic assays, and therapeutic applications like genome engineering. Oligonucleotides can be synthesized with a reactive group, such as a 5'-aldehyde, which can be conjugated with the aminooxy group of this compound.

This process yields an oligonucleotide with a terminal azide handle. genelink.com This azide-modified oligonucleotide can then be easily "clicked" to a wide array of functional molecules, including fluorophores for use as diagnostic probes in techniques like fluorescence in situ hybridization (FISH), or to delivery vehicles for applications in gene therapy. The stability and bioorthogonality of the resulting triazole linkage ensure that the functionality of the oligonucleotide probe is maintained in complex biological environments. genelink.comchemrxiv.org

Elucidating Biomolecular Interactions and Pathways

Understanding the intricate network of biomolecular interactions is fundamental to unraveling cellular processes and signaling pathways. This compound provides a means to construct chemical tools specifically designed for these investigations in cell-free systems and in vitro models.

Affinity probes are indispensable for the characterization of receptor-ligand interactions. The bifunctional nature of this compound is ideally suited for the creation of these probes. A typical affinity probe consists of a targeting ligand, a reporter tag (such as biotin (B1667282) or a fluorophore), and a linker connecting them.

The synthesis of an affinity probe using this linker would involve a two-step process. First, the aminooxy group (after Boc deprotection) can be chemoselectively ligated to a ligand bearing a ketone or aldehyde group. This ligand provides the specificity for the receptor of interest. Subsequently, the azide terminus of the linker can be "clicked" with a reporter molecule containing a strained alkyne (e.g., DBCO) or a terminal alkyne in the presence of a copper catalyst. The resulting affinity probe can then be used in cell-free assays, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), to study binding kinetics and affinity.

Table 2: Construction of an Affinity Probe for Receptor Binding Studies

| Step | Reaction | Components | Result |

|---|---|---|---|

| 1 | Oxime ligation | Boc-deprotected linker + Aldehyde/Ketone-modified ligand | Ligand-linker conjugate |

| 2 | Click Chemistry | Ligand-linker conjugate + Alkyne-modified reporter (e.g., Biotin-DBCO) | Final affinity probe |

The investigation of cellular processes often requires the ability to label and track specific biomolecules within complex mixtures. This compound can be employed to create chemical tools for such in vitro studies. For example, to study a particular metabolic pathway, a metabolic precursor can be synthesized with a bioorthogonal handle, such as an aldehyde. Cells or cell lysates can be treated with this modified precursor, which is then incorporated into downstream metabolites.

Following incubation, the aldehyde-tagged metabolites can be selectively labeled using the aminooxy functionality of the deprotected this compound, which now carries a reporter tag on its azide end (e.g., a fluorescent dye attached via click chemistry). This allows for the visualization and identification of the metabolites involved in the pathway. This strategy has been widely applied in the study of glycosylation, where azidosugars are metabolically incorporated and subsequently labeled via click chemistry.

Engineering of Complex Bioconjugates for Academic Investigations

The ability to construct well-defined, complex bioconjugates is a hallmark of modern chemical biology. This compound is a key enabler in the synthesis of such molecules, particularly for multiplexed analysis and the development of research-grade therapeutic mimetics.

Multiplexing, the simultaneous analysis of multiple samples, significantly enhances the throughput and reliability of proteomics and glycomics experiments. This compound can be integrated into multiplex labeling strategies. In a representative glycomics workflow, a set of released glycans from different biological samples can be derivatized at their reducing ends. For instance, glycans can be oxidized to introduce an aldehyde, which is then reacted with the aminooxy group of the linker.

The azide group of the linker can then be conjugated to a set of isobaric or isotopic tags, each with a unique mass signature. After conjugation, the samples are mixed and analyzed by mass spectrometry. The relative abundance of glycans from each sample can be determined by comparing the intensities of the corresponding reporter ions in the tandem mass spectra. The PEG spacer in the linker can also be varied in length to introduce mass differences for multiplexing at the MS1 level.

One of the most prominent applications of this compound is in the synthesis of antibody-drug conjugate (ADC) mimetics for research purposes. axispharm.commedchemexpress.comcaltagmedsystems.co.uk ADCs are a class of biotherapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.

This compound is described as a cleavable ADC linker. medchemexpress.comcaltagmedsystems.co.uk In a typical research-scale synthesis, an antibody is engineered to contain a specific site for conjugation, often an aldehyde group introduced through enzymatic or chemical modification of the glycan portion or specific amino acid residues. The Boc-protected aminooxy group of the linker allows for a controlled conjugation to this site. After deprotection and purification, the azide terminus is available for the attachment of a cytotoxic payload that has been functionalized with an alkyne group. medchemexpress.com The resulting ADC mimetic can then be used in in vitro studies to validate the targeting concept, assess cytotoxicity, and study the mechanism of action, without the extensive characterization required for clinical candidates. The cleavable nature of the linker is designed to release the payload under specific conditions, such as the acidic environment of the lysosome.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Design of Protein-Polymer Hybrids for Enhanced Stability and Functionality in in vitro Studies

The covalent attachment of polymers, most notably PEG, to proteins is a widely employed technique to enhance their stability, solubility, and functional half-life in research settings. This compound serves as a critical tool in this process. The workflow typically involves the site-specific introduction of an aldehyde or ketone group onto the protein surface, often through mild oxidation of N-terminal serine or threonine residues or by enzymatic modification. Following the deprotection of the Boc group under acidic conditions, the exposed aminooxy functionality of the linker reacts specifically with the engineered carbonyl group on the protein, forming a stable oxime linkage.

The terminal azide group of the now protein-conjugated linker provides a handle for the attachment of a polymer chain. This is achieved through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This modular approach ensures precise control over the site of polymer conjugation, which is paramount for preserving the protein's native three-dimensional structure and biological activity. The resulting protein-polymer hybrids exhibit improved resistance to proteolytic degradation and reduced non-specific interactions, which are advantageous for a wide range of in vitro assays and functional studies.

| Property | Description | Relevance in Protein-Polymer Hybrid Design |

| Boc-Protected Aminooxy Group | A masked reactive group that can be deprotected under specific acidic conditions. | Enables a controlled, two-step conjugation process. The aminooxy group's specific reactivity towards aldehydes and ketones allows for site-selective protein modification. |